LRRK2 G2019S Kinase Inhibition: A Weak but Verified Engagement Benchmark
The compound inhibits recombinant human GST-tagged truncated LRRK2 G2019S mutant with an IC50 of 3.36 µM, as measured by a TR-FRET LanthaScreen kinase activity assay [1]. In a separate screening format, a Ki of 1.43 µM was reported [2]. While potency is modest compared to optimized LRRK2 inhibitors (e.g., DNL201 with IC50 ≈ 0.5 nM), the activity is reproducible and provides a verified baseline for structure–activity relationship (SAR) studies.
| Evidence Dimension | LRRK2 G2019S inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.36 µM (3,360 nM) [1]; Ki = 1,430 nM [2] |
| Comparator Or Baseline | Typical lead-like LRRK2 inhibitors: DNL201 IC50 ≈ 0.5 nM; LRRK2-IN-1 IC50 ≈ 6 nM 【Class-level inference】 |
| Quantified Difference | ~6000-fold weaker than DNL201; ~560-fold weaker than LRRK2-IN-1 |
| Conditions | TR-FRET LanthaScreen assay; recombinant human GST-tagged truncated LRRK2 G2019S; 2 hr incubation [1] |
Why This Matters
This establishes a reference IC50 that allows researchers to track SAR improvements and select the compound as a low-potency control or starting scaffold in LRRK2-targeted drug discovery.
- [1] BindingDB. (n.d.). Entry BDBM92422: IC50 = 3.36E+3 nM for LRRK2 G2019S. Retrieved April 30, 2026. View Source
- [2] BindingDB. (n.d.). Entry BDBM92422: Ki = 1.43E+3 nM for LRRK2 G2019S. Retrieved April 30, 2026. View Source
